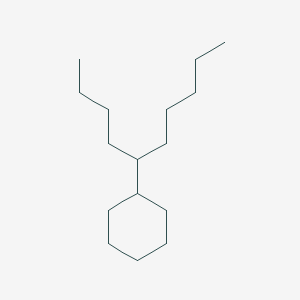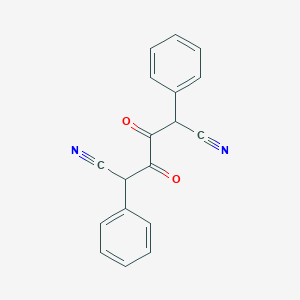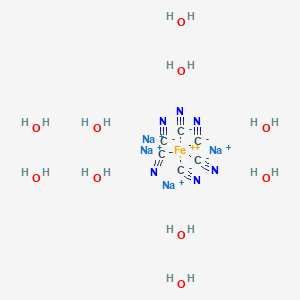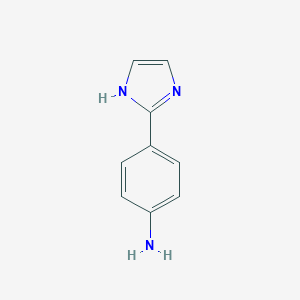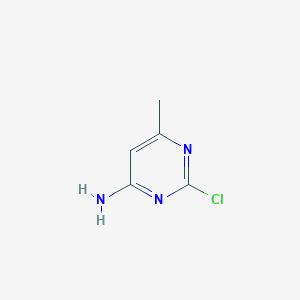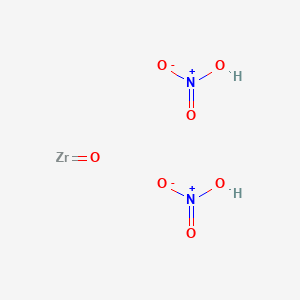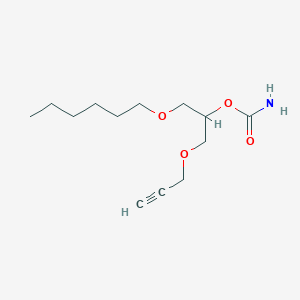
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamate derivatives. It is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is not well understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate may increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemische Und Physiologische Effekte
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacteria and fungi, and anti-inflammatory activity in vitro. Moreover, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is readily available, easy to handle, and has a high degree of purity. Moreover, it has a wide range of applications in various fields of research. However, it also has some limitations. For example, its mechanism of action is not well understood, which limits its potential as a therapeutic agent. Moreover, its cytotoxicity and potential side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its applications in chemical biology, such as the labeling and imaging of biomolecules. Moreover, more research is needed to understand its mechanism of action and potential side effects, which will help to optimize its use in research and clinical settings.
Conclusion:
In conclusion, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has various applications in scientific research. It has unique properties and has been used as a building block for the synthesis of various compounds, a reagent for the synthesis of novel organic compounds, and a tool in chemical biology. Although its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for research have been proposed.
Synthesemethoden
The synthesis of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-hexanol, propargyl alcohol, and diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place at room temperature and yields the desired product in high yield and purity. The chemical structure of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is shown below:
Wissenschaftliche Forschungsanwendungen
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been widely used in scientific research for its unique properties and applications. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent for the synthesis of novel organic compounds. Moreover, it has been used as a tool in chemical biology for the labeling and imaging of biomolecules.
Eigenschaften
CAS-Nummer |
14669-17-1 |
|---|---|
Produktname |
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate |
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
(1-hexoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C13H23NO4/c1-3-5-6-7-9-17-11-12(18-13(14)15)10-16-8-4-2/h2,12H,3,5-11H2,1H3,(H2,14,15) |
InChI-Schlüssel |
XEAFYZGGCNRVDC-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
Kanonische SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
Synonyme |
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



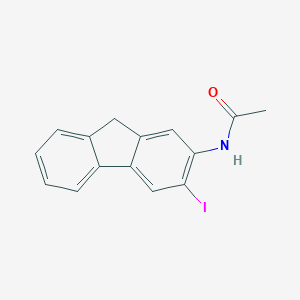
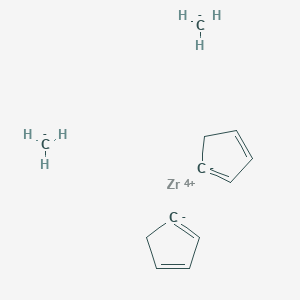


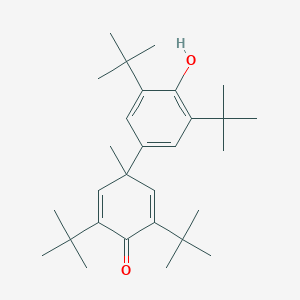
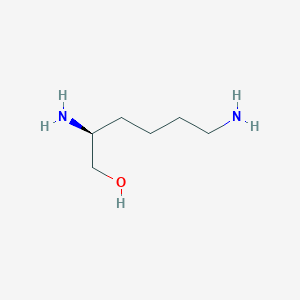
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
